molecular formula C8H11N3O2S B3236404 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline CAS No. 1368615-60-4

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline

Cat. No.: B3236404
CAS No.: 1368615-60-4
M. Wt: 213.26
InChI Key: IWYWMZXVRBJVPT-UHFFFAOYSA-N
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Description

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is a chemical compound that belongs to the family of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which contains sulfur and nitrogen atoms, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline can be synthesized through the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. The synthesized compound can be purified using recrystallization with methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential use as an antifungal agent and as a drug candidate for treating cancer and neurodegenerative diseases.

    Industry: The compound’s properties make it a candidate for use in developing new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes and proteins, leading to various physiological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid: This compound shares a similar thiadiazolidine ring structure but has a benzoic acid group instead of an aniline group.

    5-Substituted 1,1-Dioxo-1,2,5-thiadiazolidin-3-one derivatives: These compounds have similar structural motifs and are used as pharmacological agents.

Uniqueness

4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is unique due to its specific combination of the thiadiazolidine ring and aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYWMZXVRBJVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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